molecular formula C11H8BrN3O B11849341 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B11849341
M. Wt: 278.10 g/mol
InChI Key: XYRAICYGCPFRED-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridazinoindole core structure, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the use of commercially available starting materials. One common method involves the Fischer indolization reaction, where 4-bromophenylhydrazine hydrochloride reacts with N-tert-butoxycarbonyl-4-piperidone . The reaction is carried out under nitrogen atmosphere with vigorous stirring for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one stands out due to its specific bromine substitution, which can enhance its biological activity and selectivity towards certain molecular targets . This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

8-bromo-1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C11H8BrN3O/c1-5-9-7-4-6(12)2-3-8(7)13-10(9)11(16)15-14-5/h2-4,13H,1H3,(H,15,16)

InChI Key

XYRAICYGCPFRED-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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